GPR35 Target Selectivity
This specific compound was profiled in a primary assay against the G-protein coupled receptor 35 (GPR35) and classified as 'inactive' [1]. While a negative result, this is a critical piece of selectivity data. Many tetrazole-containing compounds are explored for their activity at various GPCRs or enzymes like ACAT [2]. This defined lack of activity at GPR35 helps differentiate it from other tetrazole amides that may have polypharmacology involving this receptor, thus providing a cleaner starting point for phenotypic or target-based screens where GPR35 agonism or antagonism is undesirable.
| Evidence Dimension | GPR35 receptor antagonism |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | Class baseline: Many tetrazole amides are designed to be active against specific targets like ACAT (e.g., compound 8c) or kinases [2]. |
| Quantified Difference | Qualitative difference in activity profile (inactive vs. variable activity on other targets for class members) |
| Conditions | Primary assay (ECBD/EOS78590 database) |
Why This Matters
For researchers screening against diseases where GPR35 modulation is a confounding factor, this negative selectivity data reduces the risk of false positives.
- [1] ECBD/EOS78590 Database. Assay details for EOS78590: GPR35 antagonism, primary assay. View Source
- [2] Sliskovic, D. R., et al. (1995). Inhibitors of acyl-CoA: Cholesterol O-acyl transferase (ACAT) as hypocholesterolemic agents. 12. Syntheses and biological activity of structurally novel tetrazole amides. Bioorganic & Medicinal Chemistry Letters. View Source
